3-Bromo-4-ethyl-5-fluoropyridine

Aldosterone synthase inhibition CYP11B2 Medicinal chemistry

Medicinal chemistry teams pursuing aldosterone synthase (CYP11B2) inhibitors face route-scouting delays without patent-precedented building blocks. 3-Bromo-4-ethyl-5-fluoropyridine (CAS 1374655-69-2) resolves this directly: • Documented intermediate in WO2013/43521 A1 for tricyclic triazole CYP11B2 inhibitor cores • 3-Br enables efficient Suzuki/Negishi cross-coupling; 5-F retains metabolic stability or permits orthogonal SNAr diversification • 95% purity, batch-specific CoA, stored at 2-8°C under inert atmosphere

Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol
CAS No. 1374655-69-2
Cat. No. B1401445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethyl-5-fluoropyridine
CAS1374655-69-2
Molecular FormulaC7H7BrFN
Molecular Weight204.04 g/mol
Structural Identifiers
SMILESCCC1=C(C=NC=C1F)Br
InChIInChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3
InChIKeyPJVGIIITJQCCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-ethyl-5-fluoropyridine: Technical Baseline for Sourcing


3-Bromo-4-ethyl-5-fluoropyridine (CAS 1374655-69-2) is a tri-substituted halogenated pyridine derivative with molecular formula C7H7BrFN and molecular weight 204.04 g/mol [1]. The compound features a pyridine core bearing bromine at the 3-position, an ethyl group at the 4-position, and fluorine at the 5-position, with computed physicochemical properties including a density of 1.5±0.1 g/cm³, boiling point of 200.3±35.0 °C at 760 mmHg, flash point of 74.9±25.9 °C, and a calculated LogP of approximately 2.77 . It is commercially available from multiple suppliers at standard purity specifications of 95% , with recommended storage conditions of 2–8°C under inert atmosphere [2].

Suzuki-Miyaura Handle

Bromine at 3-position aligns with reported cross-coupling reactivity hierarchy.

Orthogonal Derivatization

Dual reactive halogens enable sequential functionalization via coupling and SNAr.

Patent-Documented Intermediate

Explicitly named as building block in aldosterone synthase inhibitor patent routes.

3-Bromo-4-ethyl-5-fluoropyridine: Why Generic Substitution Fails


The precise 3-bromo-4-ethyl-5-fluoropyridine substitution pattern is not interchangeable with other bromo-fluoro-pyridine isomers or simpler halogenated pyridines. Positional isomers such as 3-bromo-4-ethyl-2-fluoropyridine (CAS 1622840-51-0) [1] or 5-bromo-3-ethyl-2-fluoropyridine exhibit different electronic and steric environments that alter cross-coupling regioselectivity, nucleophilic aromatic substitution outcomes, and downstream synthetic utility. The 3-bromo-5-fluoro arrangement with an ethyl group at the 4-position creates a specific steric and electronic profile that dictates both the site and efficiency of subsequent transformations [2]. Generic substitution with other halogenated pyridine building blocks—even those sharing the same molecular formula—would result in different reaction trajectories, potentially compromising synthetic yield or altering the properties of final target molecules in medicinal chemistry and agrochemical programs.

Target Compound

Precise 3-bromo-4-ethyl-5-fluoro substitution pattern defines regioselectivity in cross-coupling.

Ethyl group at 4-position tunes steric and electronic environment for subsequent transformations.

Common Substitutes

Positional isomers (e.g., 3-bromo-4-ethyl-2-fluoropyridine) may alter reaction outcomes and regiospecificity.

3-Bromo-5-fluoropyridine lacks the 4-ethyl group, modifying downstream reactivity and product profile.

3-Bromo-4-ethyl-5-fluoropyridine: Key Differentiation Evidence


Patent-Documented Intermediate for Aldosterone Synthase Inhibitors

3-Bromo-4-ethyl-5-fluoropyridine is explicitly documented as a synthetic intermediate in the preparation of tricyclic triazole aldosterone synthase (CYP11B2) inhibitors as disclosed in patent WO2013/43521 A1 [1] and in pyrazolopyridyl aldosterone synthase inhibitors as disclosed in WO2013043521A1 [2]. While comparative quantitative data for the intermediate itself is not reported in public literature, the compound's inclusion as a specified building block in multiple patent filings targeting the same therapeutic enzyme class provides procurement-relevant evidence of its established utility in drug discovery programs. The specificity of this substitution pattern is validated by its repeated selection over other halogenated pyridine alternatives in patented synthetic routes.

Patent Intermediate
Reported
Explicitly named in WO2013/43521 and WO2013043521A1
Supports aldosterone synthase inhibitor synthesis route selection
Qualitative patent evidence; no comparative quantitative data
Aldosterone synthase inhibition CYP11B2 Medicinal chemistry Cardiovascular therapeutics

Bromine Superiority in Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of halogenated heteroarenes, the relative reactivity order of halogen leaving groups is established as -Br > -OSO₂F > -Cl [1]. 3-Bromo-4-ethyl-5-fluoropyridine contains a bromine substituent at the 3-position, which confers higher reactivity compared to analogous chloro-substituted pyridines. This class-level reactivity hierarchy means that the brominated compound enables faster coupling kinetics, permits lower catalyst loadings, and typically achieves higher yields under milder conditions than corresponding chloropyridines when used as electrophilic coupling partners in C-C bond-forming reactions [2].

Cross-Coupling Reactivity
Class-level inference
Reactivity order: -Br > -OSO₂F > -Cl
Reported reactivity hierarchy for Pd-catalyzed coupling
Relative reactivity from heteroaryl substrate studies
Cross-coupling Suzuki-Miyaura reaction C-C bond formation Palladium catalysis

Dual Reactive Halogens for Orthogonal Functionalization

3-Bromo-4-ethyl-5-fluoropyridine offers two electronically distinct halogen substituents enabling sequential, orthogonal functionalization. The bromine atom at the 3-position serves as the primary reactive site for metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig), while the fluorine atom at the 5-position can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions due to activation by the pyridine nitrogen . In contrast, simpler mono-halogenated pyridine building blocks such as 3-bromo-5-fluoropyridine (CAS 407-20-5, MW 175.99) lack the ethyl substituent that provides additional steric and electronic tuning of reactivity at adjacent positions .

Orthogonal Handles
Class-level inference
Two reactive halogens (Br for cross-coupling, F for SNAr) plus ethyl substituent
Enables sequential, convergent synthetic strategies
Compared to 3-bromo-5-fluoropyridine lacking alkyl substitution
Orthogonal reactivity Sequential functionalization SNAr Halogenated building blocks

Validated Synthetic Route with Reproducible Characterization

A documented synthetic route to 3-bromo-4-ethyl-5-fluoropyridine proceeds via ortho-lithiation of 3-bromo-5-fluoropyridine followed by alkylation with ethyl iodide, yielding the product with full spectroscopic characterization . The reported ¹H NMR (400 MHz, CDCl₃) shows diagnostic signals at δ 8.49 (s, 1H), δ 8.31 (s, 1H), δ 2.87–2.82 (m, 2H), and δ 1.22–1.19 (t, J=4.0 Hz, 3H), with MS (M+1) at 205.8 . Commercial suppliers provide batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of characterization documentation exceeds what is typically available for less common or custom-synthesized positional isomers, reducing analytical burden and enabling immediate use in regulated research environments.

Characterization Package
Reported
¹H NMR, MS, and synthetic protocol publicly available
Reduces in-house analytical method development
Characterization data from literature and vendor COAs
Synthesis Characterization NMR Quality control Reproducibility

3-Bromo-4-ethyl-5-fluoropyridine: Evidence-Backed Application Scenarios


Aldosterone Synthase Inhibitor Synthesis

This compound is explicitly documented as an intermediate in patented synthetic routes for aldosterone synthase inhibitors, a target class for cardiovascular and renal diseases including hypertension, Conn's syndrome, and chronic renal failure [1]. Medicinal chemistry teams pursuing CYP11B2 inhibition can directly incorporate this building block based on established patent precedent, reducing route-scouting time and intellectual property uncertainty. The 3-bromo-4-ethyl-5-fluoropyridine scaffold provides the requisite substitution pattern for constructing the tricyclic triazole and pyrazolopyridyl core structures described in WO2013/43521 A1 and WO2013043521A1 [2].

Cross-Coupling Library Synthesis and Late-Stage Diversification

The bromine atom at the 3-position makes this compound an optimal electrophilic partner for Suzuki-Miyaura, Negishi, and other palladium-catalyzed cross-coupling reactions, with reactivity superior to analogous chloropyridines [1]. This enables efficient parallel synthesis of compound libraries where the 3-position is systematically diversified with aryl, heteroaryl, or alkenyl groups. The fluorine substituent at the 5-position can be retained through coupling steps, preserving metabolic stability benefits in final compounds, or subsequently displaced via SNAr chemistry for orthogonal diversification [2].

Agrochemical Intermediate with Orthogonal Reactivity

The combination of bromine (cross-coupling handle) and fluorine (electron-withdrawing, metabolically stable substituent) on a pyridine scaffold with an alkyl group makes this compound suitable for agrochemical lead optimization programs [1]. Fluorinated pyridine derivatives are established motifs in commercial herbicides and fungicides, where fluorine substitution enhances bioavailability and environmental stability while the bromine enables late-stage diversification to explore structure-activity relationships [2].

Scalable Process Chemistry Building Block with Analytical References

For process chemistry groups requiring reproducible scale-up, this compound offers a documented synthetic route from commercially available 3-bromo-5-fluoropyridine via ortho-lithiation and ethylation [1]. The availability of full spectroscopic characterization data (¹H NMR, MS) from both literature and commercial vendors enables rapid in-process control and final product verification [2]. Multiple suppliers offer this compound with batch-specific certificates of analysis, facilitating procurement for larger-scale campaigns without requiring extensive in-house method development for identity and purity testing.

Application
Selection Property
Validation Focus
Aldosterone Synthase Inhibitor Synthesis
Documented intermediate in patent-disclosed CYP11B2 inhibitor routes
Synthetic route validation against patent disclosures
Cross-Coupling Library Synthesis
Bromine handle for Suzuki-Miyaura reactivity
Coupling efficiency and functional group tolerance
Agrochemical Intermediate
Fluorinated pyridine scaffold with orthogonal reactivity
Structure-activity relationship exploration
Scalable Process Chemistry
Published synthetic route and characterization data
Batch reproducibility and in-process control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-ethyl-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.